

Application Notes and Protocols for In Vitro Phototoxicity Assessment of Bergamot Oil

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Compound of Interest

Compound Name: Bergamot oil

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Introduction

Bergamot oil, a popular essential oil derived from the rind of the bergamot orange (*Citrus bergamia*), is known for its potential phototoxic effects.^{[1][2][3]} This adverse reaction is primarily attributed to the presence of furocoumarins, most notably bergapten (5-methoxypsoralen), which can absorb UVA radiation and induce cellular damage.^{[1][2][4][5][6]} Consequently, it is crucial to assess the phototoxic potential of **bergamot oil** and its formulations in cosmetic and pharmaceutical products. This document provides detailed application notes and protocols for established in vitro methods to evaluate the phototoxicity of **bergamot oil**.

The most widely accepted and validated method for in vitro phototoxicity testing is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), as outlined in the OECD Test Guideline 432.^{[7][8][9][10][11]} Additionally, more advanced models like the Reconstructed Human Epidermis (RhE) Phototoxicity Test (OECD TG 498) offer a more organotypic assessment.^{[12][13]} Yeast-based assays also present a valuable screening tool for photogenotoxicity.^{[14][15][16][17]}

Key Phototoxic Compound in Bergamot Oil

Compound	Chemical Name	Role in Phototoxicity
Bergapten	5-methoxypsoralen	Primary photosensitizer in bergamot oil; absorbs UVA light, leading to DNA damage and cell death. [1] [2] [4] [5] [6]

Experimental Protocols

OECD TG 432: 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)

This test is a standardized in vitro method to identify the phototoxic potential of a substance by evaluating its cytotoxicity in the presence and absence of UVA light.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Principle: The assay compares the concentration-dependent cytotoxicity of a test substance on Balb/c 3T3 mouse fibroblasts with and without exposure to a non-cytotoxic dose of UVA radiation.[\[10\]](#) A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of UVA light. Cell viability is determined by the uptake of the vital dye Neutral Red.[\[9\]](#)

Materials:

- Balb/c 3T3 fibroblasts (e.g., from ATCC or ECACC)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin-streptomycin)[\[18\]](#)
- 96-well tissue culture plates
- Bergamot oil** (and a suitable solvent, e.g., DMSO or ethanol, if necessary)[\[19\]](#)
- Positive control: Chlorpromazine (CPZ)[\[7\]](#)
- Negative control: Sodium Lauryl Sulfate (SLS)[\[7\]](#)
- Neutral Red solution

- UVA light source with a filter to remove UVB and UVC radiation
- UV radiometer for dosimetry

Protocol:

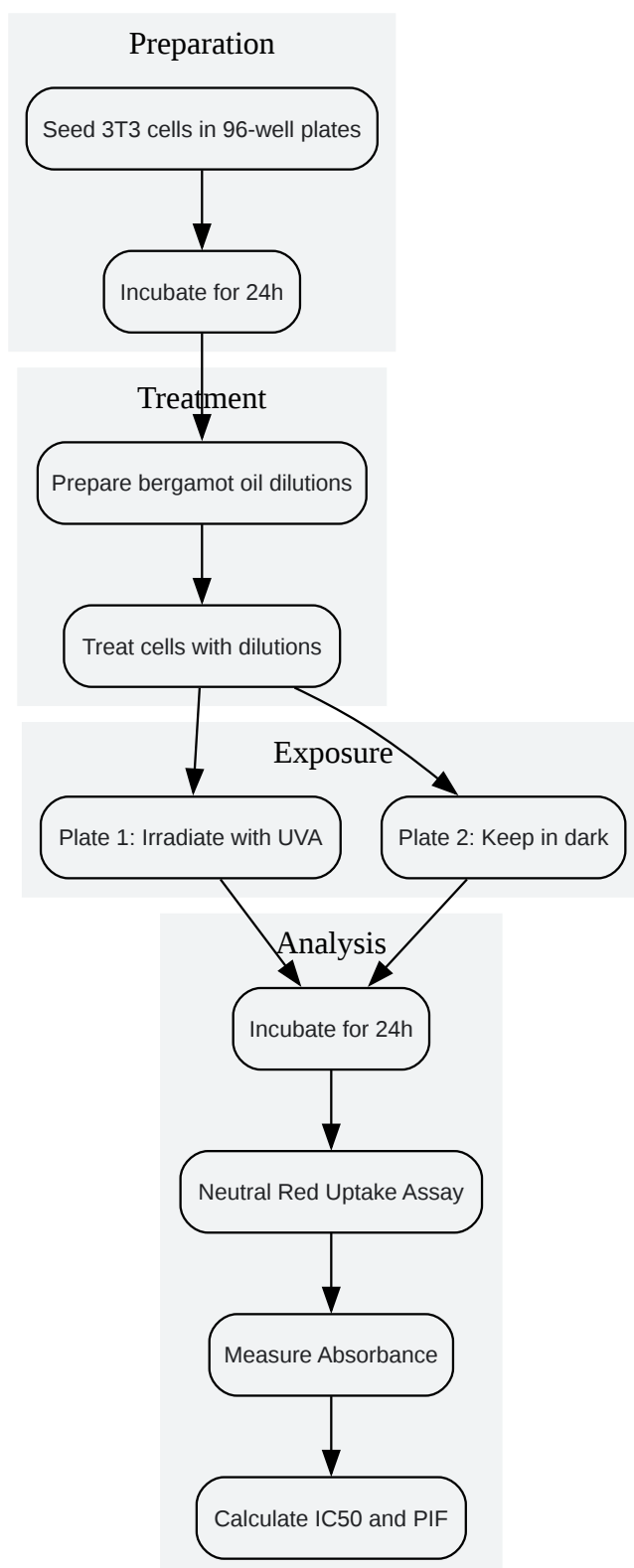
- Cell Seeding:
 - Seed Balb/c 3T3 cells into two 96-well plates at a density of 1×10^4 cells per well in 100 μL of culture medium.[\[11\]](#)[\[18\]](#)
 - Incubate for 24 hours to allow for cell attachment and formation of a sub-confluent monolayer.[\[11\]](#)
- Treatment:
 - Prepare a range of at least eight concentrations of **bergamot oil**. If a solvent is used, ensure the final concentration in the medium does not exceed a non-toxic level (typically $\leq 1\%$).
 - Remove the culture medium from the cells and wash with a buffered saline solution.
 - Add the different concentrations of the test substance to the wells of both plates. Include vehicle controls and a positive control (Chlorpromazine).
- Irradiation:
 - Incubate the plates for 60 minutes at 37°C .
 - Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm^2).[\[7\]](#)[\[20\]](#) The other plate is kept in the dark as a control.
- Post-Incubation and Viability Assessment:
 - After irradiation, wash the cells to remove the test substance and add fresh culture medium.
 - Incubate the plates for another 24 hours.[\[18\]](#)

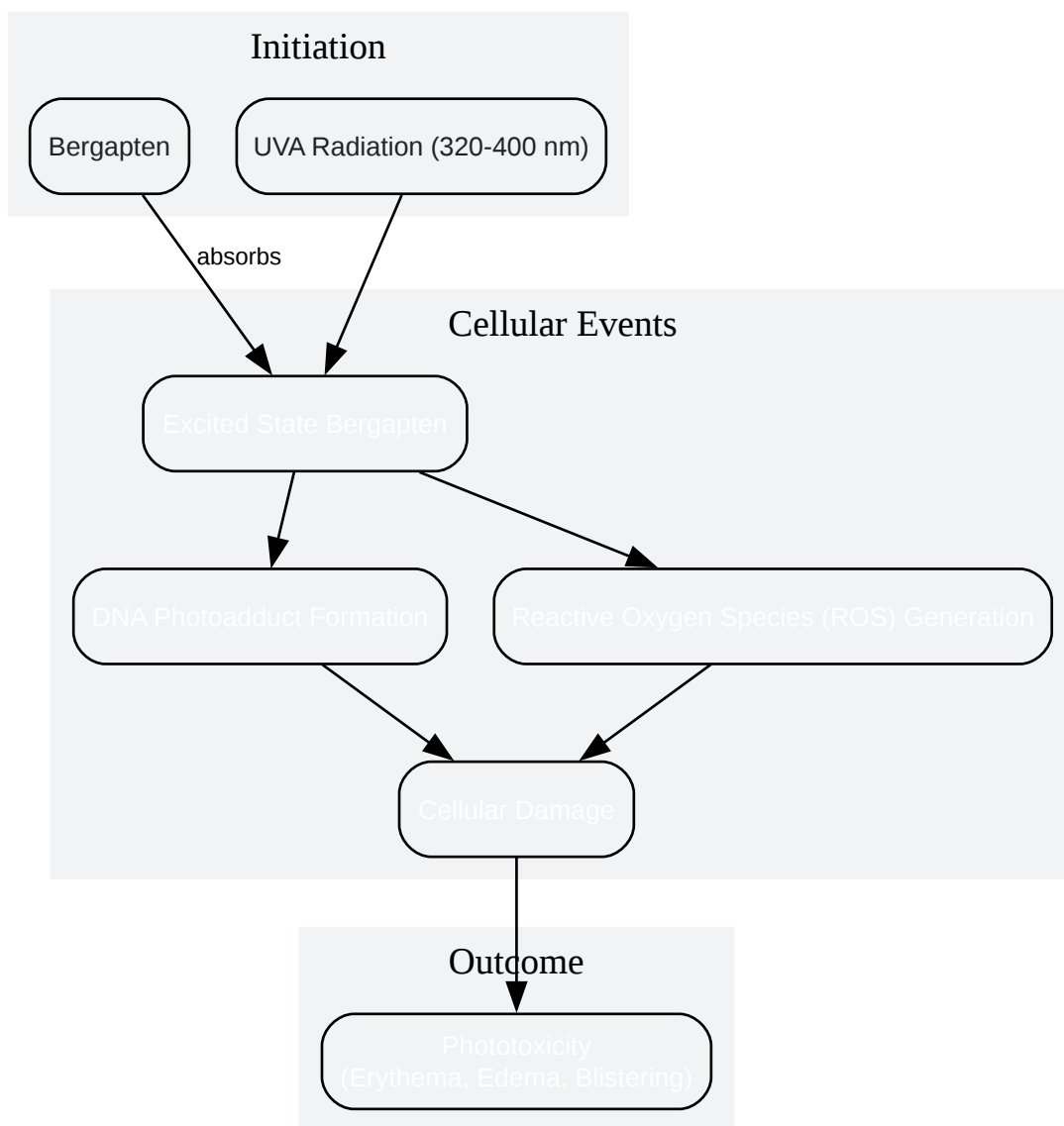
- Assess cell viability using the Neutral Red Uptake assay. This involves incubating the cells with Neutral Red dye, followed by extraction of the dye and measurement of its absorbance.

Data Analysis:

- Calculate the cell viability for each concentration relative to the untreated controls.
- Determine the IC50 values (the concentration that reduces cell viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.
- Calculate the Photo-Irritation Factor (PIF) using the following formula:
 - $PIF = IC_{50} (-UVA) / IC_{50} (+UVA)$
- A PIF value greater than 5 suggests a phototoxic potential.[\[20\]](#)

Experimental Workflow for 3T3 NRU PT





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